Home > Products > Screening Compounds P91171 > 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline -

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline

Catalog Number: EVT-6015695
CAS Number:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline belongs to the class of 3,4-dihydroisoquinolines, organic heterocyclic compounds containing a nitrogen atom. This specific derivative features a 3-nitrophenyl group at position 1 and two methoxy groups at positions 6 and 7 of the isoquinoline ring. It has been investigated for its antitumor activity [] and its potential as a building block for synthesizing more complex molecules.

Synthesis Analysis

    Bischler–Napieralski reaction: This method involves the cyclodehydration of N-acyl-β-phenethylamines using a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide. This reaction can be used to synthesize a variety of substituted 3,4-dihydroisoquinolines, including 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline [].

    Pomeranz–Fritsch–Bobbitt cyclization: This method involves the cyclization of a benzylaminoacetaldehyde dialkyl acetal with a strong acid catalyst. This method has been utilized in the synthesis of optically active tetrahydroisoquinoline-1-carboxylic acids, which can be further modified to obtain 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline [].

Molecular Structure Analysis

The molecular structure of a related compound, 3-{[6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methylidene}-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one methanol monosolvate, was determined using X-ray crystallography []. This analysis revealed:

Chemical Reactions Analysis

    Asymmetric Hydrogenation: This reaction involves the addition of hydrogen across a double bond in a stereoselective manner, leading to the formation of a chiral center. This reaction has been successfully applied to 1-aryl-substituted 3,4-dihydroisoquinolines, including the 6,7-dimethoxy derivative, using iridium catalysts bearing different phosphorus-based ligands [].

    N-Acyliminium Ion Formation and Trapping: This reaction involves the oxidation of N-acyl-tetrahydroisoquinolines to generate reactive N-acyliminium ions, which can be trapped with various nucleophiles to introduce new substituents at the 1-position. This strategy has been applied to chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating the potential for stereoselective synthesis of more complex molecules [].

Applications

    Antitumor activity: A series of 3,4-dihydroisoquinoline derivatives, including 6,7,8-trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline, were synthesized and evaluated for their antitumor activity. This compound showed moderate antitumor activities in vitro, highlighting the potential of this structural class for developing novel anticancer agents [].

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

  • Compound Description: This compound serves as a model substrate in asymmetric hydrogenation (AH) reactions using iridium catalysts. []
  • Relevance: This compound shares the core structure of 6,7-dimethoxy-3,4-dihydroisoquinoline with the main compound, differing only in the absence of the 3-nitro substituent on the phenyl ring at position 1. []

6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline

  • Compound Description: This compound is a derivative of the model substrate (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline) with a nitro group at the para position of the phenyl ring. It exhibits high enantiomeric excess (94%) when subjected to AH with an Ir-L4 catalyst. []
  • Relevance: This compound is also a 6,7-dimethoxy-1-aryl-3,4-dihydroisoquinoline derivative, similar to the main compound. The key difference lies in the position of the nitro group on the phenyl ring, with the main compound having it at the meta position while this compound has it at the para position. []

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

  • Compound Description: This compound is a 3,4-dihydroisoquinoline derivative investigated for its potential biological activity, particularly contractile activity. []
  • Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with the main compound. Both are 1-aryl substituted derivatives, with this compound bearing a 2-chlorophenyl group while the main compound has a 3-nitrophenyl substituent. Additionally, this compound has a methyl group at position 3, which is absent in the main compound. []

6,7-Dimethoxy-1-[(ortho; and para‐R)‐phenyl]‐3,4‐dihydroisoquinoline (Series)

  • Compound Description: This series encompasses eleven novel 6,7-dimethoxy-1-aryl-3,4-dihydroisoquinolines investigated for potential pharmacological activity. The “R” represents various substituents at the ortho and para positions of the phenyl ring. []
  • Relevance: These compounds share the core structure of 6,7-dimethoxy-1-aryl-3,4-dihydroisoquinoline with the main compound, differing in the nature and position of substituents on the phenyl ring. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of chiral tetrahydroisoquinoline derivatives via the Pomeranz–Fritsch–Bobbitt cyclization. []
  • Relevance: This compound shares the 6,7-dimethoxy-tetrahydroisoquinoline core with the main compound. The main structural differences are the presence of a carboxylic acid group at position 1 and the complete reduction of the 3,4-dihydroisoquinoline ring system in this compound. []

3-{[6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methylidene}-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one Methanol Monosolvate

  • Compound Description: This compound is a methylidene-bridged quinazoline-isoquinoline alkaloid. Its crystal structure reveals aggregation through O—H⋯O hydrogen bonds and C—H⋯O interactions. []
  • Relevance: This compound incorporates the 6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline moiety, closely resembling the main compound but featuring a fully reduced isoquinoline ring. It highlights the use of the core structure in building more complex alkaloid-like molecules. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is designed as a potential hybrid drug, exhibiting potential simultaneous antitumor, antimalarial, and antiviral properties due to the presence of methyl, methoxy, and benzyl groups. []
  • Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with the main compound. The key difference lies in the 1-substituent; this compound bears a benzyl group while the main compound has a 3-nitrophenyl group. Additionally, this compound has a methyl group at position 3, absent in the main compound. []

1,3-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is synthesized from methyleugenol and acetonitrile using sulfuric acid as a catalyst in a reaction that directly utilizes the Ritter reaction for cyclization. [, ]
  • Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with the main compound. The main structural difference lies in the substituents at the 1 and 3 positions. This compound possesses methyl groups at both positions, while the main compound has a 3-nitrophenyl group at position 1 and no substituent at position 3. [, ]
  • Compound Description: This compound is a luminescent cationic iridium complex designed from the catecholic neurotransmitter dopamine. It features an unusual cis arrangement of the C∧N ligands and is investigated for its potential in light-emitting electrochemical cell (LEEC) devices. []
  • Relevance: This complex incorporates two units of the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, highlighting the versatility of this scaffold in coordinating to metal centers and its potential application in material science and optoelectronics. []

6,7-Dimethoxy-3,4-diphenyl-2(1H)-quinazolinone

  • Compound Description: This compound is a quinazolinone derivative synthesized from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. []
  • Relevance: While not a direct derivative, this compound is relevant due to its similar starting materials and synthetic approach involving the 3,4-dimethoxyphenyl moiety, highlighting the potential for diversifying the synthesis of compounds related to 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline. []

Properties

Product Name

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydroisoquinoline

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C17H16N2O4/c1-22-15-9-11-6-7-18-17(14(11)10-16(15)23-2)12-4-3-5-13(8-12)19(20)21/h3-5,8-10H,6-7H2,1-2H3

InChI Key

BPVLSVNRCFDQEG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC(=CC=C3)[N+](=O)[O-])OC

Solubility

>46.8 [ug/mL]

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC(=CC=C3)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.